4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine

LogP Oral bioavailability Lead optimization

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine (CAS 720673-05-2), molecular formula C20H15FN2O5S, molecular weight 414.4 g/mol, is a fully synthetic oxazole derivative belonging to the 4-sulfonyl-5-aminooxazole subclass. The compound features a 4-fluorophenylsulfonyl electron-withdrawing group at position 4, a furan-2-yl substituent at position 2, and an N-(4-methoxyphenyl) amine at position 5 of the oxazole core.

Molecular Formula C20H15FN2O5S
Molecular Weight 414.4g/mol
CAS No. 720673-05-2
Cat. No. B385710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine
CAS720673-05-2
Molecular FormulaC20H15FN2O5S
Molecular Weight414.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H15FN2O5S/c1-26-15-8-6-14(7-9-15)22-19-20(23-18(28-19)17-3-2-12-27-17)29(24,25)16-10-4-13(21)5-11-16/h2-12,22H,1H3
InChIKeyWTCRACIGBWPZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine (CAS 720673-05-2) Procurement Use Profile


4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine (CAS 720673-05-2), molecular formula C20H15FN2O5S, molecular weight 414.4 g/mol, is a fully synthetic oxazole derivative belonging to the 4-sulfonyl-5-aminooxazole subclass [1]. The compound features a 4-fluorophenylsulfonyl electron-withdrawing group at position 4, a furan-2-yl substituent at position 2, and an N-(4-methoxyphenyl) amine at position 5 of the oxazole core. It is cataloged in the ZINC database (ZINC792987) and is commercially available as a research-grade screening compound (typical purity ≥95%) . Compounds in this structural class have been investigated in patent literature for selective cyclooxygenase-2 (COX-2) inhibition and kinase modulation [2].

Why 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine Cannot Be Trivially Substituted


The 4-sulfonyl-5-aminooxazole scaffold exhibits steep structure-activity relationships (SAR) where minor modifications to the N-aryl, C2-heteroaryl, or 4-sulfonyl substituents produce large shifts in physicochemical properties and, by class-level inference, biological target engagement [1]. The target compound's N-(4-methoxyphenyl) group is a specific hydrogen-bond acceptor/donor motif distinct from the N-phenyl analog (CAS 720673-02-9), altering logP by approximately 1.2 units (3.58 vs. 4.8) and tPSA (115 vs. 91 Ų), which directly impacts membrane permeability and protein binding [2]. The 4-fluorophenylsulfonyl substituent further differentiates it from the 4-chlorophenyl (CAS 862794-87-4) and unsubstituted benzenesulfonyl (CAS 720672-71-9) analogs, where halogen electronic effects modulate sulfonamide acidity and target off-rates . Generic substitution within this series without confirmatory head-to-head data risks selecting a compound with divergent ADME and potency profiles.

Quantitative Differentiation Evidence for 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine


Lipophilicity Modulation vs. N-Phenyl Analog Enhances Predicted Oral Absorption

The target compound's N-(4-methoxyphenyl) substituent reduces computed logP by approximately 1.2 log units relative to the N-phenyl analog (CAS 720673-02-9). This places the target within the more favorable Lipinski range for oral absorption (logP <5). [1] [2]

LogP Oral bioavailability Lead optimization

Increased Polar Surface Area vs. N-Phenyl Analog Suggests Altered Blood-Brain Barrier Penetration

The target compound carries a topological polar surface area (tPSA) of 115 Ų, which is approximately 24 Ų higher than the N-phenyl analog (estimated tPSA ≈ 91 Ų). This difference results from the additional methoxy oxygen atom serving as a hydrogen-bond acceptor. [1] [2]

tPSA CNS penetration Drug-likeness

4-Fluoro vs. 4-Chloro Substituent on the Sulfonylphenyl Ring Modulates Electronic and Steric Properties

The target compound bears a 4-fluorophenylsulfonyl group, whereas a direct analog (CAS 862794-87-4) carries a 4-chlorophenylsulfonyl group. The fluorine substituent is smaller (van der Waals radius: F = 1.47 Å, Cl = 1.75 Å) and more electronegative (σp: F = 0.06, Cl = 0.23), altering both steric fit in hydrophobic pockets and sulfonamide NH acidity. [1] This class-level halogen modulation has been shown in related oxazole COX-2 inhibitor series to affect isoform selectivity. [2]

Halogen SAR Electronic effects CYP450 stability

Furan-2-yl at C2 Confers Distinct Electronic Character vs. Thiophene or Phenyl Analogs

The target compound's C2-furan-2-yl group provides a specific oxygen-containing heteroaromatic with distinct electrostatic potential compared to thiophene (S-containing) or phenyl (all-carbon) isosteres. In the broader 4-sulfonyloxazole class, this heterocycle variation has been exploited in patent filings (US5945539) covering COX-2 inhibitors where the furan ring was specifically claimed as an embodiment. [1] The ZINC database classifies this compound under the HHAA tranche, indicating it meets specific drug-likeness criteria. [2]

Heterocycle SAR π-Stacking Target engagement

Rotatable Bond Count and Molecular Flexibility Comparison with N-(2-Methoxyethyl) Analog

The target compound possesses 6 rotatable bonds (ZINC15) compared to the N-(2-methoxyethyl) analog (CAS 862793-92-8) which has 7 rotatable bonds due to its linear ether side chain. The N-(4-methoxyphenyl) group of the target is conformationally more restricted due to the aniline-like structure with partial double-bond character. [1]

Molecular flexibility Entropic binding penalty Crystallizability

Hydrogen Bond Donor/Acceptor Profile Differentiates Target from Closest Screening Library Analogs

The target compound is computed to have 2 hydrogen bond donors (the sulfonamide NH and the aniline NH) and 5 hydrogen bond acceptors (sulfonyl oxygens ×2, furan oxygen, oxazole oxygen, methoxy oxygen), yielding an HBD/HBA ratio of 0.40. This profile differs from both the N-phenyl analog (1 HBD, 4 HBA; ratio 0.25) and the N-(2-methoxyethyl) analog (1 HBD, 6 HBA; ratio 0.17). [1] [2]

H-bond network Solubility Selectivity

Recommended Application Scenarios for 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methoxyphenyl)oxazol-5-amine Based on Evidence


COX-2 Selectivity Screening and Anti-Inflammatory Lead Discovery

The 4-sulfonyl-5-aminooxazole scaffold, to which this compound belongs, has been patented for selective COX-2 inhibition [1]. The target's N-(4-methoxyphenyl) group, which provides both an additional H-bond donor (aniline NH) and a methoxy H-bond acceptor, may enable specific interactions with COX-2 active-site residues that distinguish it from the N-phenyl analog. The favorable logP of 3.58 and tPSA of 115 Ų support its use in cell-based prostaglandin E2 (PGE2) inhibition assays without solubility-related artifacts at relevant screening concentrations. [2]

Kinase Selectivity Panel Screening with 4-Fluoro Advantage

Related oxazole derivatives have been claimed for kinase modulation applications [3]. The 4-fluorophenylsulfonyl group in the target provides a smaller steric footprint (vdW radius 1.47 Å) compared to the 4-chloro analog (1.75 Å), which may permit the compound to access a broader range of kinase ATP-binding pockets or allosteric sites. The compound's 6 rotatable bonds and moderate flexibility make it a suitable candidate for kinase selectivity panels where conformational adaptation to different hinge-region geometries is required.

Structural Biology Co-Crystallography (Peripheral Target)

With 2 hydrogen bond donors including the aniline NH, 5 hydrogen bond acceptors, and only 6 rotatable bonds, the target compound provides a rich hydrogen-bonding network that can be exploited for high-resolution co-crystal structure determination. The tPSA of 115 Ų reduces the likelihood of non-specific hydrophobic binding, which is a common cause of crystal twinning and poor diffraction. Researchers pursuing structural biology of peripheral drug targets (e.g., COX-2, cytosolic kinases) should consider this compound over the N-phenyl analog when unambiguous electron density for the ligand is critical. [2]

ADME-Tox Comparator Studies Requiring Balanced Physicochemical Properties

The target compound's computed logP (3.58) and tPSA (115 Ų) place it in a favorable region of property space for oral absorption prediction, while its 2 HBDs provide sufficient aqueous solubility for in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability, plasma protein binding). It can serve as a reference compound in property-based lead optimization programs where systematic variation of the N-aryl substituent is being correlated with metabolic stability and permeability. [2] [4]

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